molecular formula C17H21N3O4S2 B3206353 4-methoxy-N-(4-(3-oxo-3-(pyrrolidin-1-yl)propyl)thiazol-2-yl)benzenesulfonamide CAS No. 1040668-00-5

4-methoxy-N-(4-(3-oxo-3-(pyrrolidin-1-yl)propyl)thiazol-2-yl)benzenesulfonamide

Cat. No. B3206353
CAS RN: 1040668-00-5
M. Wt: 395.5 g/mol
InChI Key: MUJGGKAESCVUTF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves the introduction of a side chain at the point of attachment of a five-member cyclic amine . Thiazole, a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators, may play a role in the synthesis .

Scientific Research Applications

Anticancer Properties

This compound has garnered attention due to its potential as an anticancer agent. Researchers have explored its effects on cancer cells, aiming to inhibit their growth and proliferation. Further investigations into its mechanism of action and potential synergies with existing chemotherapeutic agents are ongoing .

Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties, making it relevant for conditions involving inflammation. Studies have explored its impact on inflammatory pathways and its potential as a therapeutic agent for inflammatory disorders .

Analgesic Effects

Researchers have investigated whether this compound possesses analgesic properties. Understanding its impact on pain pathways and its potential as an alternative to existing pain management strategies is crucial .

Microbial Inhibition

The compound’s structure suggests potential antimicrobial activity. Investigations have focused on its effects against bacteria, fungi, and other pathogens. Identifying specific targets and assessing its efficacy in comparison to standard antimicrobials are essential areas of study .

Cell Biology Applications

Given its role in cell biology, researchers have explored how this compound interacts with cellular processes. Investigating its effects on cell signaling, proliferation, and apoptosis can provide valuable insights .

Synthetic Methods and Novel Derivatives

The thiazole and sulfonamide moieties in this compound offer opportunities for synthetic modifications. Researchers have developed novel derivatives by altering specific functional groups. These derivatives may exhibit enhanced properties or selectivity, warranting further investigation .

Drug Delivery Systems

Considering its pharmacological properties, researchers have explored incorporating this compound into drug delivery systems. Nanoparticles, liposomes, or other carriers could enhance its bioavailability and targeted delivery to specific tissues .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the compound’s structure and its biological effects is crucial. SAR studies have explored how specific substitutions impact its activity. This knowledge informs the design of more potent analogs .

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the literature. As with all chemicals, appropriate safety measures should be taken when handling .

properties

IUPAC Name

4-methoxy-N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,3-thiazol-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S2/c1-24-14-5-7-15(8-6-14)26(22,23)19-17-18-13(12-25-17)4-9-16(21)20-10-2-3-11-20/h5-8,12H,2-4,9-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJGGKAESCVUTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(4-(3-oxo-3-(pyrrolidin-1-yl)propyl)thiazol-2-yl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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